molecular formula C13H16O3 B14035390 Methyl (E)-3-(4-isopropoxyphenyl)acrylate

Methyl (E)-3-(4-isopropoxyphenyl)acrylate

Cat. No.: B14035390
M. Wt: 220.26 g/mol
InChI Key: NGBATVLNQVAVQM-RMKNXTFCSA-N
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Description

Methyl (E)-3-(4-isopropoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ester functional group and an isopropoxyphenyl group attached to the acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(4-isopropoxyphenyl)acrylate typically involves the esterification of (E)-3-(4-isopropoxyphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(4-isopropoxyphenyl)acrylate undergoes several types of chemical reactions, including:

    Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester yields the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: 3-(4-isopropoxyphenyl)acrylic acid

    Reduction: 3-(4-isopropoxyphenyl)propanol

    Substitution: Various substituted acrylates depending on the nucleophile used

Scientific Research Applications

Methyl (E)-3-(4-isopropoxyphenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(4-isopropoxyphenyl)acrylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes and receptors in biological systems. The isopropoxyphenyl group can also participate in hydrophobic interactions with target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-methoxyphenyl)acrylate
  • Methyl (E)-3-(4-ethoxyphenyl)acrylate
  • Methyl (E)-3-(4-butoxyphenyl)acrylate

Uniqueness

Methyl (E)-3-(4-isopropoxyphenyl)acrylate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl (E)-3-(4-propan-2-yloxyphenyl)prop-2-enoate

InChI

InChI=1S/C13H16O3/c1-10(2)16-12-7-4-11(5-8-12)6-9-13(14)15-3/h4-10H,1-3H3/b9-6+

InChI Key

NGBATVLNQVAVQM-RMKNXTFCSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/C(=O)OC

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=CC(=O)OC

Origin of Product

United States

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